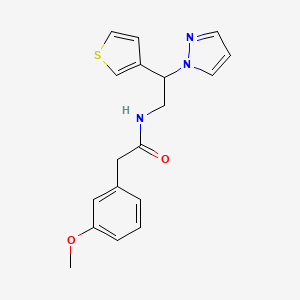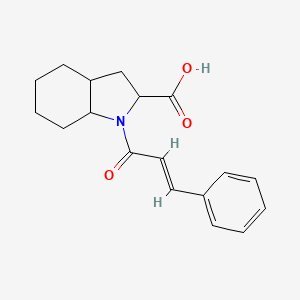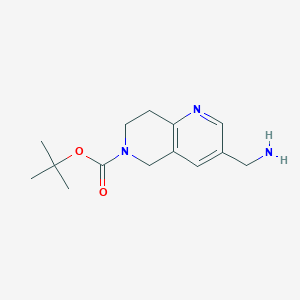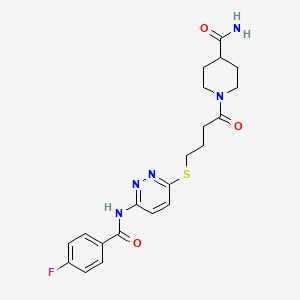![molecular formula C18H12N4O5S2 B2895393 (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-36-3](/img/structure/B2895393.png)
(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazole derivatives are important in the field of medicinal chemistry due to their distinctive structures and broad spectrum of biological effects . They have been used in the search for new anti-mycobacterial agents .
Synthesis Analysis
In the synthesis of similar compounds, researchers have designed and synthesized series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS) and high performance liquid chromatography (HPLC) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often analyzed using techniques such as NMR, LC-MS, and HPLC .Aplicaciones Científicas De Investigación
Antimicrobial Activity
One significant application of derivatives related to (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is their potential antimicrobial activity. Studies have shown that benzothiazole-imino-benzoic acid ligands, which share a structural similarity, and their metal complexes exhibit good antimicrobial activity against various bacterial strains. These compounds, derived from amino-benzothiazole and 2-formylbenzoic acid, were synthesized and characterized, showing effectiveness against bacteria causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).
Chemical Synthesis and Characterization
Another research avenue involves the synthesis and characterization of related compounds for exploring their chemical properties and potential applications. For example, benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized from benzisoxazolyl-3-acetic acid and thiosemicarbazide. These compounds underwent further reactions to produce derivatives with potential antibacterial and antifungal activities. Their structures were confirmed using various spectroscopic methods, highlighting their significance in developing novel antimicrobial agents (Lamani et al., 2009).
Luminescence Sensing
Compounds within the same chemical family have been studied for their luminescence sensing properties. New complexes containing bis(thiabendazole) moieties were synthesized and demonstrated to act as high selectivity and sensitivity fluorescent chemosensors for ethylene glycol and metal ions such as Fe3+ and Cu2+. These findings indicate the potential of these compounds in developing new sensors for environmental monitoring and biochemical assays (Shi et al., 2020).
Mecanismo De Acción
Target of Action
The compound, also known as “methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate”, primarily targets the ATP-Phosphoribosyl Transferase (ATP-PRTase) enzyme . This enzyme is unique to Mycobacterium tuberculosis (Mtb), making it a promising target for the development of new drugs to combat tuberculosis .
Mode of Action
The compound interacts with its target, ATP-PRTase, by binding to it . The binding of the compound to ATP-PRTase results in the inhibition of the enzyme’s activity . This interaction and resulting change can lead to the inhibition of the growth of Mtb .
Biochemical Pathways
The compound affects the histidine biosynthesis pathway . By inhibiting ATP-PRTase, the compound disrupts this pathway, which is crucial for the growth and survival of Mtb . The disruption of this pathway can lead to the inhibition of the growth of Mtb .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted in silico . .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ATP-PRTase and the disruption of the histidine biosynthesis pathway . These effects can lead to the inhibition of the growth of Mtb . The compound has shown significant activity against Mtb, with no acute cellular toxicity observed .
Action Environment
It’s worth noting that the compound was synthesized using an environmentally friendly method
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5S2/c1-27-15(23)9-21-12-7-6-10(22(25)26)8-14(12)29-18(21)20-16(24)17-19-11-4-2-3-5-13(11)28-17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIGYVOMNCFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide](/img/structure/B2895315.png)
![1-(4-Tert-butylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2895319.png)




![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)




![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide](/img/structure/B2895333.png)